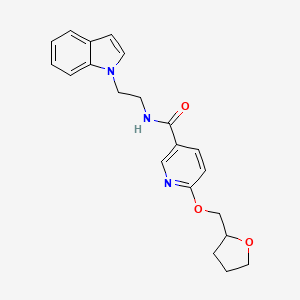

N-(2-(1H-indol-1-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

Properties

IUPAC Name |

N-(2-indol-1-ylethyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c25-21(22-10-12-24-11-9-16-4-1-2-6-19(16)24)17-7-8-20(23-14-17)27-15-18-5-3-13-26-18/h1-2,4,6-9,11,14,18H,3,5,10,12-13,15H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWNQFBRHHIEIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(1H-indol-1-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate indole and nicotinamide derivatives. The process often employs coupling reactions facilitated by carbodiimides or other coupling agents in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression .

Antimicrobial Activity

Indole-based compounds have also demonstrated antimicrobial activity against a range of pathogens. The presence of the indole moiety is crucial for the interaction with microbial targets, thereby enhancing the compound's efficacy. In vitro studies show that these compounds can inhibit bacterial growth, indicating potential as therapeutic agents for infections .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Indole derivatives have been associated with the modulation of neurotransmitter systems and reduction of neuroinflammation, which could be beneficial in neurodegenerative diseases such as Alzheimer's .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in Der Pharma Chemica, researchers synthesized various indole derivatives and evaluated their cytotoxic effects on cancer cell lines. The compound this compound showed IC50 values in the low micromolar range against MCF-7 (breast cancer) cells, indicating significant anticancer activity .

Case Study 2: Antimicrobial Testing

A comparative study assessed the antimicrobial efficacy of several indole derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .

Research Findings Summary Table

Comparison with Similar Compounds

Key Structural Differences:

Core Modifications :

- Nicotinamide Derivatives :

- The query compound shares a nicotinamide backbone with 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)thiosemicarbazides (e.g., compounds 9o–9t in ). However, the latter feature a methoxynaphthalene group instead of THF-methoxy and a thiosemicarbazide substituent instead of the indole-ethyl chain .

- Example: Compound 9h (C₂₅H₂₂ClN₄O₃) has a chlorine-substituted phenyl group and a methylnicotinoyl core, differing in both substituent polarity and steric bulk compared to the query compound . Indole-Containing Analogs:

- N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide () shares an indole motif but replaces the nicotinamide with an acetamide scaffold and includes a pyridinylmethyl group, altering target selectivity .

Physicochemical Properties:

*Calculated based on formula; †Estimated from C₂₈H₂₈N₄O₃S; ‡Estimated from formula in .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-(1H-indol-1-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide and related analogs?

- Methodological Answer : The compound can be synthesized via multi-step condensation and nucleophilic substitution reactions. For example:

- Step 1 : React 6-methoxy-2-acetonaphthone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate .

- Step 2 : Reflux the intermediate with ethyl acetoacetate in acetic acid/ammonium acetate to yield ethyl nicotinate derivatives .

- Step 3 : Hydrazinolysis with hydrazine hydrate converts esters to hydrazides .

- Step 4 : Condensation with isocyanates/isothiocyanates introduces substituents (e.g., tetrahydrofuran-2-ylmethoxy groups) .

- Optimization Tips : Use TLC to monitor reaction progress and column chromatography for purification. Yield improvements (up to 68.5%) are achieved by adjusting molar ratios and reaction times .

Q. How are structural and purity analyses conducted for this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for indole protons (δ 8.38–8.65 ppm), tetrahydrofuran methoxy groups (δ 3.91 ppm), and pyridine methyl groups (δ 2.72 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2.6 ppm error (e.g., m/z = 461.1375 [M+H]⁺ for analog 9h) .

- HPLC : Assess purity (>95%) using gradient elution (e.g., RT = 6.82 min for related compounds) .

Q. What preliminary biological assays are relevant for evaluating its activity?

- Assay Design :

- In Vitro : Screen against kinase targets (e.g., EGFR/HER2) using IC₅₀ determinations. For analogs, IC₅₀ values as low as 8.5 nM have been reported .

- Cellular Uptake : Radiolabel with ¹¹C (t₁/₂ = 20.4 min) for PET imaging in tumor models to assess biodistribution .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for analogs with modified substituents?

- SAR Strategies :

- Tetrahydrofuran Modifications : Replace the tetrahydrofuran-2-ylmethoxy group with morpholine or thiazole rings to alter lipophilicity and binding affinity .

- Indole Substitutions : Introduce halogens (e.g., Cl, F) at the indole C-5 position to enhance metabolic stability .

- Data Validation : Compare IC₅₀ shifts and logP values (predicted: 1.404 g/cm³) to correlate structural changes with activity .

Q. What crystallographic techniques resolve structural ambiguities in this compound?

- Crystallography Workflow :

- Data Collection : Use SHELX programs (e.g., SHELXL/SHELXS) for small-molecule refinement. High-resolution data (d < 0.8 Å) reduce R-factor errors .

- Challenges : Address twinning or disorder in the tetrahydrofuran moiety by iterative refinement and electron density mapping .

Q. How do contradictory biological data arise between in vitro and in vivo studies?

- Case Study : A related quinazoline analog showed potent in vitro kinase inhibition (IC₅₀ = 8.5 nM) but limited tumor uptake in mice due to poor blood-brain barrier penetration .

- Resolution : Optimize logD (target: 2–3) via substituent modifications (e.g., replacing methoxy with trifluoromethyl groups) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.